molecular formula C6H3Br2N3 B131933 6,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-22-9

6,8-Dibromoimidazo[1,2-a]pyrazine

Cat. No.: B131933
CAS No.: 63744-22-9
M. Wt: 276.92 g/mol
InChI Key: UQCZZGIPIMJBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromoimidazo[1,2-a]pyrazine (CAS: 63744-22-9) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with bromine atoms at the 6- and 8-positions. Its molecular formula is C₆H₃Br₂N₃, with a molecular weight of 276.92 g/mol . This compound is widely utilized as a synthetic intermediate in medicinal chemistry due to the reactivity of its bromine substituents, which enable regioselective functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . Key applications include the development of kinase inhibitors, antiviral agents, and antibacterial compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,8-Dibromoimidazo[1,2-a]pyrazine can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde in acetonitrile. The reaction mixture is stirred at 80°C for 10 hours. After completion, the solvent is removed, and the crude product is purified using silica gel column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .

Scientific Research Applications

Pharmaceutical Development

6,8-Dibromoimidazo[1,2-a]pyrazine serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds. Its unique structural properties enhance biological activity, making it particularly valuable in the development of anti-cancer agents.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit potent anticancer properties. A study synthesized various imidazo[1,2-a]pyrazine-coumarin hybrids and screened them for in vitro antitumor activities against a panel of 60 human cancer cell lines. Notably, compounds with specific substitutions at the C3 and C6 positions showed significant inhibition against melanoma and renal cancer cell lines with growth inhibition (GI) values exceeding 90% .

CompoundCancer Cell LineGI Value (%)
16bMelanoma92.29
16bRenal (A-498)90.12
16bNon-Small Cell Lung (HOP-92)77.65

Agricultural Chemistry

In agricultural applications, this compound is utilized to develop effective agrochemicals. The bromine substitutions enhance its efficacy against various agricultural pests.

Case Study: Pesticide Development

The compound has been incorporated into formulations aimed at pest control due to its enhanced activity profile compared to non-brominated analogs. Studies indicate that brominated imidazo[1,2-a]pyrazines demonstrate improved binding affinity to pest enzymes, leading to higher toxicity levels .

Material Science

The compound is explored for its potential in developing advanced materials such as conductive polymers and coatings. Its unique electronic properties make it suitable for applications in organic electronics.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability. This property is particularly beneficial for applications in organic light-emitting diodes (OLEDs) .

Biochemical Research

In biochemical studies, this compound is investigated for its role in enzyme inhibition and receptor binding, contributing to the understanding of various biochemical pathways.

Case Study: Enzyme Inhibition

A series of experiments demonstrated that derivatives of this compound could inhibit the VirB11 ATPase enzyme in Helicobacter pylori, suggesting potential therapeutic applications in treating bacterial infections .

Analytical Chemistry

The compound is also employed as a standard reference material in analytical methods to improve the accuracy and reliability of chemical analysis.

Case Study: Standard Reference Material

In laboratory settings, this compound has been used as a benchmark for validating analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensuring precision in quantitative analyses .

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Modifications

The biological and chemical properties of imidazo[1,2-a]pyrazines are highly dependent on substitution patterns. Below is a comparative analysis of 6,8-dibromoimidazo[1,2-a]pyrazine and its analogs:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Applications/Activities IC₅₀/EC₅₀ (if applicable) References
This compound Br at 6,8 Intermediate for Aurora kinase inhibitors (e.g., compound 349) , bacterial secretion inhibitors 0.190 ± 0.138 mM (Aurora kinase)
3-Chloro-6,8-dibromoimidazo[1,2-a]pyrazine Br at 6,8; Cl at 3 Enhanced electrophilicity for nucleophilic substitution N/A
6-Bromo-8-aminosubstituted analogs Br at 6; NH₂ or aryl at 8 Anticancer (CDK9 inhibition), antiviral (influenza A) 5.12–7.88 µM (CDK9)
2-Phenylimidazo[1,2-a]pyrazin-3-amine Phenyl at 2; NH₂ at 3 Antiviral (influenza A), transcriptional factor SALL4 inhibition Not reported
Piperazinyl-substituted analogs Piperazine at 8 α₂-Adrenergic receptor selectivity (e.g., compound 2a) Kᵢ = 0.11 µM (α₂ receptor)

Physicochemical Properties

  • Solubility : this compound is slightly water-soluble, limiting its direct bioavailability . Derivatives with polar groups (e.g., 8-hydroxyphenyl) show improved solubility .
  • Fluorescence : Pyrazine-based analogs (e.g., 10i) exhibit strong emission at ~850 nm, outperforming pyridine-based counterparts (e.g., 12i) due to extended π-conjugation .

Biological Activity

6,8-Dibromoimidazo[1,2-a]pyrazine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and as a therapeutic agent against bacterial infections. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.

  • Chemical Formula: C₆H₃Br₂N₃
  • Molecular Weight: 276.92 g/mol
  • CAS Number: 63744-22-9

Synthesis

The synthesis of this compound typically involves bromination of imidazo[1,2-a]pyrazine derivatives. The classical route includes:

  • Condensation Reaction: Between 2-amino pyrazine and chloroacetaldehyde.
  • Bromination: Using bromine or brominating agents to introduce bromine at the 6 and 8 positions.

Antibacterial Activity

Research has shown that imidazo[1,2-a]pyrazines exhibit inhibitory effects on bacterial ATPases, particularly the VirB11 ATPase from Helicobacter pylori. The compound was identified as a competitive inhibitor with an IC50 value indicating significant potency.

CompoundIC50 (μM)Mechanism of Action
This compound7Inhibits ATPase activity

In vitro studies demonstrated that the compound effectively reduced the virulence of H. pylori by inhibiting its secretion apparatus, thereby preventing the translocation of toxic molecules into host cells .

Kinase Inhibition

This compound has also been explored as a potential inhibitor for various kinases involved in hyperproliferative disorders. The compound shows promise as a therapeutic agent in cancer treatment by targeting key signaling pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Variations in substituents at different positions on the imidazo[1,2-a]pyrazine core can significantly influence its potency and selectivity.

  • Key Findings:
    • Substituents at the 8-position enhance binding affinity to ATPase active sites.
    • The presence of halogens (bromine) at specific positions increases lipophilicity and cellular uptake.

Table: Summary of SAR Findings

PositionSubstituentEffect on Activity
6BrIncreased potency
8BrEnhanced binding
3Aryl groupVariable effects

Case Studies

Several studies have highlighted the efficacy of imidazo[1,2-a]pyrazines in clinical settings:

  • Study on H. pylori Inhibition:
    • Researchers utilized a series of imidazo[1,2-a]pyrazines to evaluate their inhibitory effects on H. pylori ATPases.
    • Results indicated that compounds with bromination at positions 6 and 8 had superior inhibitory effects compared to non-brominated analogs .
  • Cancer Cell Line Studies:
    • In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation.
    • Mechanistic studies revealed that it induced apoptosis through activation of specific kinase pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,8-dibromoimidazo[1,2-a]pyrazine, and how are reaction conditions optimized?

The synthesis of this compound (compound 5 ) involves a two-step process:

  • Step 1 : Reacting 2-amino-3,5-dibromopyrazine (4 ) with bromoacetaldehyde in ethanol under room temperature for 3 days to form the imidazo[1,2-a]pyrazine core.
  • Step 2 : Bromination using NN-bromosuccinimide (NBS) in chloroform under reflux conditions to introduce additional bromine substituents .
    Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of starting materials), solvent polarity (ethanol for cyclization, chloroform for bromination), and reaction duration (3 days for cyclization vs. 2 hours for bromination). NMR and mass spectrometry are critical for confirming regioselectivity (e.g., singlet signals at δ 7.95–7.96 ppm confirm absence of substitution at position 8) .

Q. How is regioselectivity in bromination reactions of imidazo[1,2-a]pyrazine derivatives validated experimentally?

Regioselectivity is determined via NMR spectroscopy and X-ray crystallography :

  • In this compound, the absence of coupling constants (J5,8J_{5,8}) in NMR spectra confirms bromination at positions 6 and 8 rather than 3 or 4. Theoretical calculations (electron density maps) align with experimental data, showing higher reactivity at positions 6 and 8 due to electron-deficient aromatic systems .
  • Methoxy substitution studies further validate reactivity: only one bromine atom (position 6) is replaced under nucleophilic conditions, as confirmed by catalytic dehalogenation to 8-methoxy derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H^1 \text{H} NMR : Singlets at δ 7.73 (H2), 7.95 (H3), and 7.96 (H5) confirm substitution patterns.
  • 13C^{13} \text{C} NMR : Peaks at ~120–130 ppm correlate with sp² carbons in the heterocyclic ring.
  • HRMS (ESI-QTOF) : Molecular ion peaks (e.g., m/z 272.84 for C₆H₄Br₂N₃) confirm molecular weight.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives .

Advanced Research Questions

Q. How do computational methods explain the electrophilic and nucleophilic reactivity of this compound?

  • Electrophilic substitution : Semi-empirical AM1 calculations predict higher electron density at position 3, making it favorable for nitration. Experimental nitration studies align with this, showing preferential substitution at position 3 when electron-donating groups (e.g., methoxy) are present .
  • Nucleophilic substitution : Position 8 is activated due to electron-withdrawing effects of the pyrazine nitrogen. Methoxy substitution at position 6 (vs. 8) is sterically and electronically disfavored, as shown by coupling constants (J=5.0HzJ = 5.0 \, \text{Hz}) in ortho-substituted derivatives .

Q. How can contradictions in reactivity data between imidazo[1,2-a]pyrazine and related heterocycles (e.g., s-triazolo[1,2-a]pyrazine) be resolved?

  • Hydrogen-deuterium exchange : Unlike s-triazolo[1,2-a]pyrazine, imidazo[1,2-a]pyrazine shows no H/D exchange at positions 3 and 5 under alkaline conditions, indicating lower acidity. This is attributed to reduced aromatic stabilization in the transition state .
  • Quaternization studies : Methylation at position 7 vs. 1 in imidazo[1,2-a]pyrazine derivatives highlights differences in lone pair availability, resolved via X-ray crystallography and lanthanide shift reagents in NMR .

Q. What strategies enable diversification of this compound for biological applications?

  • Cross-coupling reactions : Pd-catalyzed direct (hetero)arylation at position 3 introduces aryl/heteroaryl groups. For example, Suzuki coupling with 2,4-dichlorophenylboronic acid yields 8-(2,4-dichlorophenyl) derivatives with anti-adrenergic activity .
  • Multicomponent reactions (MCRs) : Iodine-catalyzed Groebke-Blackburn-Bienaymé reactions with tert-butyl isocyanide and aryl aldehydes generate adenine-mimetic libraries. Yields exceed 70% under mild conditions (ethanol, room temperature) .

Q. How does structural modification (e.g., dihydroimidazo ring reduction) impact receptor binding affinity?

  • α-Adrenergic receptor studies : Reducing the imidazo ring to 2,3-dihydro decreases α2-receptor affinity by 70-fold while preserving α1-receptor binding. Molecular modeling (e.g., conformational energy analysis) correlates this with reduced planarity and disrupted π-π stacking .
  • Telomerase inhibition : Hybridization with β-carboline scaffolds enhances telomerase inhibition (IC₅₀ < 1 µM) via intercalation and groove binding, validated by FRET-based assays .

Q. Methodological Challenges & Data Interpretation

Q. How to address low yields in multicomponent reactions involving this compound?

  • Catalyst optimization : Iodine (5 mol%) in ethanol improves yields (>70%) by stabilizing intermediates via halogen bonding. Avoid Lewis acids like FeCl₃, which promote decomposition .
  • Solvent effects : Polar aprotic solvents (DMSO) enhance solubility of brominated intermediates, while toluene minimizes side reactions in electrophilic substitutions .

Q. What analytical approaches resolve ambiguities in substitution patterns of polybrominated derivatives?

  • 2D NMR (COSY, NOESY) : Correlates proton-proton coupling in crowded aromatic regions.
  • Isotopic labeling : 15N^{15} \text{N}-labeling tracks nitrogen lone pair interactions during quaternization .
  • Computational docking : Aligns regiochemical outcomes with steric/electronic profiles of transition states .

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCZZGIPIMJBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567145
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-22-9
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63744-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1-L four-neck round bottom flask equipped with a temperature probe, mechanical stirrer and reflux condenser was charged with 2-bromo-1,1-diethoxyethane (68.1 g, 346 mmol) and 48% aqueous hydrogen bromide (11.3 mL, 99.2 mmol), and the reaction mixture was stirred at reflux for 2 h. The resulting mixture was allowed to cool to 40° C. and solid sodium bicarbonate (8.50 g, 101 mmol) was added in small portions until gas evolution was observed to cease. Caution: initial addition of sodium bicarbonate to the warm solution resulted in vigorous gas evolution (foaming). The resulting suspension was filtered into a 1-L four-neck round bottomed flask and the filter cake was washed with ethanol (200 mL). The flask was equipped with a temperature probe, mechanical stirrer and reflux condenser. 3,5-Dibromopyrazin-2-amine (50.0 g, 198 mmol) was added and the reaction mixture was heated at reflux, with vigorous stirring, for 16 h. After this time, the suspension was cooled to 0° C. and filtered. The filter cake was washed with cold ethanol (50 mL), dried under vacuum and added to a 1-L three-neck round bottomed flask equipped with a mechanical stirrer. Water (200 mL) was added and the vigorously stirred suspension was treated portion-wise with solid potassium carbonate (27.4 g, 198 mmol). Caution: gas evolution upon the addition of potassium carbonate observed. After stirring for 30 min, the resulting precipitate was isolated by filtration and the filter cake washed with water (100 mL) followed by ethanol (50 mL). The filter cake was dried at 50° C. to a constant weight, under vacuum to provide 6,8-dibromoimidazo[1,2-a]pyrazine (1) (52.0 g, 94%) as a light yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 9.02 (s, 1H), 8.23 (s, 1H), 7.90 (s, 1H).
Quantity
68.1 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
27.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 1.00 equivalents (eq.) of 3,5-dibromo-2-aminopyrazine 1 in ethanol is treated with 2.00 eq. of α-bromoaldehyde 2 at room temperature (RT) and heated for 48 hours (hr). The solvent is removed under reduced pressure and the residue is triturated with diethyl ether and filtered to give the HBr salt 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α-bromoaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-amino-3,5-dibrompyrazine (427 g, 1688 mmol) in water (6.4 L)/THF (482 mL), at rt was added bromacetaldehyde-diethylacetal (998 g, 5065 mmol) in one portion. After stirring under reflux for 4 h, the clear orange solution was stirred for an additional 15 h at rt. The suspension was filtered, and the remaining solid was washed with MeOH (2 L) and dried in vaccuo at 60° C. to yield 6,8-dibromo-imidazo[1,2-a]pyrazine as an off-white solid (500 g, 107% with residual MeOH): 1H-NMR (300 MHz, d6-DMSO): δ=9.02 (s, 1H), 8.23 (d, 1H), 7.89 (d, 1H) ppm. UPLC-MS: RT=0.80 min; m/z 277.9 [MH+]; required MW=276.9.
Quantity
427 g
Type
reactant
Reaction Step One
Name
Quantity
482 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Quantity
998 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 5.0 g (30 mmol) of bromoacetaldehyde dimethyl acetal 1.0 ml of concentrated aqueous HBr solution and 4.0 ml of distilled water was brought to reflux for 1 h. After reaction, the mixture was alkalinized and extracted with ether. This organic phase was added to a solution of 1.0 g (4.0 mmol) of 3,5-dibromopyrazin-2-amine in 2 ml of DMF. The ether was removed and the mixture was stirred under a stream of nitrogen for 12 h. After reaction, the DMF was removed and the residue was dissolved in 5 ml of anhydrous ethanol and then it was brought to reflux for 1 h. The alcohol was then removed and the residue was dissolved in water, alkalinized with Na2CO3 and extracted with dichloromethane. After chromatography with alumina column (eluted with ether), 900 mg (yield: 82%) of 6,8-dibromoimidazo[1,2-a]pyrazine was obtained. ESI-MS (M+H+): 278.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,8-Dibromoimidazo[1,2-a]pyrazine
6,8-Dibromoimidazo[1,2-a]pyrazine
6,8-Dibromoimidazo[1,2-a]pyrazine
6,8-Dibromoimidazo[1,2-a]pyrazine
6,8-Dibromoimidazo[1,2-a]pyrazine
6,8-Dibromoimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.